molecular formula C23H17F3N2OS B2929145 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 536702-58-6

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2929145
CAS No.: 536702-58-6
M. Wt: 426.46
InChI Key: WLNUIEBVLCVOND-UHFFFAOYSA-N
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Description

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring an indole ring system, a phenyl group, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the reaction of phenylhydrazine with indole-3-carboxaldehyde to form the indole derivative, followed by subsequent functionalization. The sulfanyl group can be introduced through a thiol-ene reaction, and the acetamide moiety can be added via acylation.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be performed on the trifluoromethyl group or other functional groups present in the molecule.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles like sodium hydrosulfide (NaHS) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Indole-3-carboxylic acid derivatives.

  • Reduction: : Reduced forms of the trifluoromethyl group.

  • Substitution: : Sulfanyl-substituted derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: : The compound's unique structure may make it useful in drug development, particularly for targeting specific biological pathways.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other indole derivatives or compounds with trifluoromethyl groups, but the exact structure and properties of this compound set it apart.

List of Similar Compounds

  • Indole-3-carboxylic acid derivatives

  • Trifluoromethyl-substituted phenyl compounds

  • Sulfanyl-substituted indoles

Properties

IUPAC Name

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2OS/c24-23(25,26)17-11-5-7-13-19(17)27-20(29)14-30-22-16-10-4-6-12-18(16)28-21(22)15-8-2-1-3-9-15/h1-13,28H,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNUIEBVLCVOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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